molecular formula C21H16N4O3S B2846839 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 882225-77-6

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2846839
CAS No.: 882225-77-6
M. Wt: 404.44
InChI Key: MQEWXYBDDCYDRC-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that features a unique combination of structural motifs, including a dihydrobenzo[dioxin] ring, a phenyl group, a thiazole ring, and a pyrazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the dihydrobenzo[dioxin] precursor, which is then coupled with a phenyl group and subsequently reacted with thiazole and pyrazole derivatives under controlled conditions. The reaction conditions often involve the use of solvents like ethanol, chloroform, and ethyl acetate, and may require refluxing, cooling, and extraction steps .

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized to maximize yield and purity while minimizing side reactions. This often involves the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary from room temperature to elevated temperatures, and solvents like ethanol, methanol, and dichloromethane are frequently used .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide apart is its unique combination of structural motifs, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S/c26-20(23-21-22-8-11-29-21)16-13-25(15-4-2-1-3-5-15)24-19(16)14-6-7-17-18(12-14)28-10-9-27-17/h1-8,11-13H,9-10H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEWXYBDDCYDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3C(=O)NC4=NC=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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